4-(Tert-butyl)piperidine hydrochloride
Overview
Description
“4-(Tert-butyl)piperidine hydrochloride” is a chemical compound with the molecular formula C9H20ClN . It is a white to light yellow crystalline powder .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Di-tert-butyl dicarbonate and Isonipecotic acid hydrochloride . A safe, scalable process via a Reformatsky-type reaction of iminium salt followed by Red-Al reduction has been reported .
Molecular Structure Analysis
The molecular weight of “this compound” is 177.71 g/mol . The InChI string is 1S/C9H19N.ClH/c1-9(2,3)8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H
.
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . The topological polar surface area is 12 Ų .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Piperidine Derivatives : 4-(Tert-butyl)piperidine hydrochloride is used in the synthesis of various piperidine derivatives. For example, it has been used in synthesizing 4-chloropiperidine hydrochloride and tert-butyl-4-hydroxy pi-peridine-l-carboxylate (Zhang Guan-you, 2010).
- Chemical Characterization in Pharmaceuticals : It plays a role in characterizing pharmaceutical compounds, such as Fexofenadine hydrochloride, where it forms part of the chemical structure (M. Raghu, Shantha Cs, K. Yogeshkumar, 2018).
Applications in Drug Development
- MAP Kinase Inhibition : It's been utilized in the development of inhibitors for p38 MAP kinase, potentially useful in treating conditions like rheumatoid arthritis and psoriasis (John Y. L. Chung et al., 2006).
- Anticancer Research : this compound is involved in synthesizing intermediates for small molecule anticancer drugs. These compounds often contain a piperidine structure as a crucial component (Binliang Zhang et al., 2018).
Contributionto Other Scientific Fields
- Intermediate in Organic Synthesis : It acts as an intermediate in the synthesis of various biologically active compounds, such as crizotinib, demonstrating its versatility in organic chemistry (D. Kong et al., 2016).
- Structural Studies in Crystallography : The compound is used in crystallographic studies to understand molecular structures and interactions, providing valuable insights into its physical and chemical properties (C. Didierjean et al., 2004).
Safety and Hazards
Future Directions
Piperidines, including “4-(Tert-butyl)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines have been covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
4-tert-butylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2,3)8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQQDIHTYQYXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383313 | |
Record name | 4-tert-butylpiperidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69682-13-9 | |
Record name | 4-tert-butylpiperidine Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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